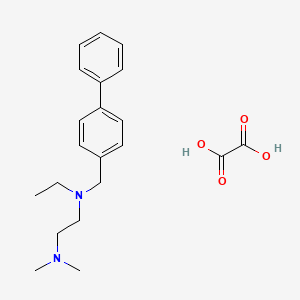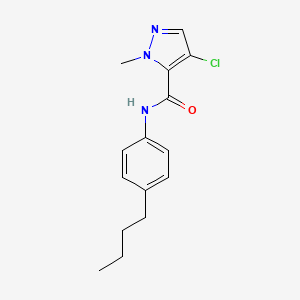
N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate, also known as BEDO, is a chemical compound that has been extensively studied for its potential use in scientific research. BEDO is a chiral compound, meaning that it has two mirror-image forms, and it has been shown to have a range of interesting biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate is not fully understood, but it is believed to work by inhibiting the reuptake of norepinephrine, dopamine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a range of interesting biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its ability to increase the release of dopamine and serotonin in the brain, this compound has also been shown to have analgesic and anti-inflammatory effects. It has also been shown to have a protective effect against oxidative stress, which may make it useful in the treatment of a range of diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate in lab experiments is its ability to selectively inhibit the reuptake of norepinephrine, dopamine, and serotonin. This makes it a useful tool for studying the role of these neurotransmitters in a range of biological processes. However, there are also some limitations to using this compound in lab experiments. For example, it is a chiral compound, which means that it has two mirror-image forms. This can make it difficult to control for the effects of stereochemistry in experiments.
Direcciones Futuras
There are a number of exciting future directions for research on N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate. One area of research that is particularly promising is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to create drugs that are more effective at targeting specific neurotransmitters or that have fewer side effects than existing drugs. Another area of research that is promising is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound's ability to protect against oxidative stress may make it a useful tool in the development of new treatments for these diseases. Finally, there is also potential for research on the use of this compound in the treatment of addiction and substance abuse disorders, as it has been shown to have a range of interesting effects on the brain's reward system.
Métodos De Síntesis
The synthesis method for N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate involves a multi-step process that begins with the reaction of 4-bromobenzyl chloride with N,N-dimethylethylenediamine. This reaction produces N-(4-bromobenzyl)-N,N-dimethylethylenediamine, which is then reacted with sodium ethoxide to produce N-(4-benzyloxybenzyl)-N,N-dimethylethylenediamine. The final step in the synthesis process involves the removal of the benzyl protecting group using hydrogenation, followed by the reaction of the resulting compound with oxalic acid to produce the oxalate salt of this compound.
Aplicaciones Científicas De Investigación
N-(4-biphenylylmethyl)-N-ethyl-N',N'-dimethyl-1,2-ethanediamine oxalate has been studied extensively for its potential use in scientific research, particularly in the field of pharmacology. One of the most promising applications of this compound is in the development of new drugs that target the central nervous system. This compound has been shown to have a range of interesting biochemical and physiological effects, including the ability to increase the release of dopamine and serotonin in the brain, as well as the ability to act as a selective norepinephrine reuptake inhibitor. These effects make this compound a promising candidate for the development of new drugs for the treatment of a range of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(4-phenylphenyl)methyl]ethane-1,2-diamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2.C2H2O4/c1-4-21(15-14-20(2)3)16-17-10-12-19(13-11-17)18-8-6-5-7-9-18;3-1(4)2(5)6/h5-13H,4,14-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYMERVXJZYNKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=C(C=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(4aS,8aR)-6-(1-cyclohexen-1-ylacetyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348585.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)




![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-[(methylsulfonyl)amino]acetamide](/img/structure/B5348645.png)
![3-sec-butyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5348646.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5348674.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5348682.png)
![1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5348688.png)